Ethyl 2-bromo-1,4-dimethyl-1H-imidazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Imidazoles can be synthesized through a variety of methods. One method involves the cyclization of amido-nitriles . The reaction conditions are mild enough for the inclusion of a variety of functional groups including, arylhalides as well as aromatic and saturated heterocycles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization .Molecular Structure Analysis
The molecular structure of imidazoles is characterized by a five-membered ring containing three carbon atoms and two nitrogen atoms . The standard numbering of imidazoles is used in the description of disconnections .Chemical Reactions Analysis
Imidazoles can undergo a variety of chemical reactions. For example, they can participate in cyclization reactions with amido-nitriles . The reaction conditions are mild enough for the inclusion of a variety of functional groups including, arylhalides as well as aromatic and saturated heterocycles .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis of Heterocycles
Ethyl 2-bromo-1,4-dimethyl-1H-imidazole-5-carboxylate is utilized in the synthesis of complex heterocycles. For instance, 2-(2-Bromophenyl)ethyl groups, closely related to the compound , have been used as building blocks in radical cyclisation reactions onto azoles to create tri- and tetra-cyclic heterocycles. This process involves alkylation of azoles like imidazoles and pyrroles, leading to the formation of new 6-membered rings attached to the azoles (Allin et al., 2005).
Catalyst in Synthesis
The compound finds application as a catalyst in the synthesis of other chemical compounds. For example, 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate, similar to the compound in focus, has been an efficient, halogen-free, and reusable catalyst for synthesizing polyhydroquinoline derivatives (Khaligh, 2014).
Intermediate in Chemical Synthesis
It serves as an intermediate in the synthesis of other complex molecules. Ethyl 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, a compound with a structure similar to this compound, has been used as an important intermediate in the synthesis of the insecticide chlorantraniliprole (Zhi-li, 2007).
Role in Formation of Supramolecular Structures
The molecule contributes to the formation of supramolecular structures through hydrogen bonding. Ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates, structurally related to the compound, are linked into chains and complex sheets by various hydrogen bonds, resulting in one, two, and three-dimensional structures (Costa et al., 2007).
Future Directions
Imidazoles have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting diverse molecular and cellular effects .
Action Environment
It is known that imidazole derivatives are stable under normal conditions .
Properties
IUPAC Name |
ethyl 2-bromo-3,5-dimethylimidazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-4-13-7(12)6-5(2)10-8(9)11(6)3/h4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPOYJJZUWSCBJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N1C)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113444-43-2 |
Source
|
Record name | ethyl 2-bromo-1,4-dimethyl-1H-imidazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.